2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol
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Overview
Description
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol is a chemical compound with a unique structure that includes a pyridine ring and a hexa-3,5-diyn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol typically involves the coupling of a pyridine derivative with a hexa-3,5-diyn-2-ol precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions, such as the concentration of reagents, temperature, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: This compound has a phenyl group instead of a pyridine ring, which affects its reactivity and applications.
2-Methylhexa-3,5-diyn-2-ol: Lacks the pyridine ring, making it less versatile in certain reactions.
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine: Contains a triazine ring, which provides different chemical properties and applications.
Uniqueness
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol is unique due to the presence of both a pyridine ring and a hexa-3,5-diyn-2-ol backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
648431-96-3 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-6-11-7-5-9-13-10-11/h5,7,9-10,14H,1-2H3 |
InChI Key |
CAHMBINGRRNKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#CC1=CN=CC=C1)O |
Origin of Product |
United States |
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